1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUKTXCMKFFMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553671 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117657-40-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, commonly referred to as 1-Boc-1H-pyrrole-2-carboxylic acid, is a key heterocyclic building block in modern organic synthesis. Its structure incorporates a pyrrole ring, a synthetically versatile scaffold, protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This protecting group strategy enhances the compound's stability and modulates its reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both a protected nitrogen and a carboxylic acid functional group allows for selective chemical transformations at different sites of the molecule.

This guide provides a comprehensive overview of the core physical properties of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid. The information herein is curated for researchers, scientists, and drug development professionals who require a deep understanding of the compound's characteristics for handling, characterization, and successful integration into synthetic workflows.

Molecular Structure and Identifiers

A fundamental understanding of the compound begins with its molecular structure and key chemical identifiers. The Boc group sterically hinders the nitrogen atom, influencing the planarity and electronic properties of the pyrrole ring, while the carboxylic acid at the 2-position acts as a key handle for derivatization.

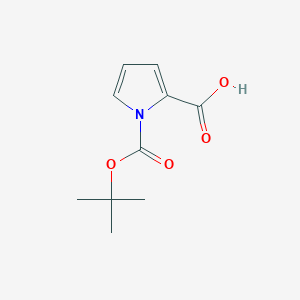

Caption: Molecular structure of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

The fundamental physicochemical and computed properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 117657-40-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1] |

| Molecular Weight | 211.21 g/mol | [1] |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid | [1] |

| Synonyms | 1-Boc-1H-pyrrole-2-carboxylic acid | [1] |

| Appearance | White to off-white solid/powder | (Typical) |

| Melting Point | Data not readily available; predicted to be lower than the parent acid (204-208 °C) due to the bulky Boc group disrupting crystal packing. A related boronic acid derivative melts at 93-98 °C.[2][3] | N/A |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, ethyl acetate, dichloromethane, and THF; sparingly soluble in nonpolar solvents and water. | (Predicted) |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| XLogP3 (Computed) | 1.8 | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. While specific experimental spectra for this exact molecule are not widely published, a detailed prediction based on its functional groups provides a reliable reference for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Pyrrole Protons (3H): Three signals are expected in the aromatic region, typically between 6.0 and 7.5 ppm. These protons will appear as multiplets (doublet of doublets or triplets) due to coupling with each other. The proton at the C5 position, adjacent to the nitrogen, is often the most downfield of the three.

-

Carboxylic Acid Proton (1H): A very broad singlet is anticipated far downfield, typically >10 ppm. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. This peak disappears upon a D₂O shake.[4]

-

Tert-butyl Protons (9H): A sharp, intense singlet is expected in the upfield region, typically around 1.5-1.6 ppm, corresponding to the nine equivalent protons of the Boc group.

¹³C NMR: The carbon spectrum provides information on the carbon framework.

-

Carbonyl Carbons (2C): Two signals are expected in the downfield region. The carboxylic acid carbonyl (C=O) typically appears between 165-180 ppm.[4] The carbamate carbonyl of the Boc group is expected around 150-155 ppm.

-

Pyrrole Carbons (4C): Four distinct signals are expected in the range of approximately 110-140 ppm.

-

Boc Group Carbons (2C): The quaternary carbon will appear around 80-85 ppm, and the three equivalent methyl carbons will give a single, strong signal around 28 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid and the Boc-carbamate groups.

-

O-H Stretch: A very broad and strong absorption band is characteristic of the hydrogen-bonded carboxylic acid dimer, appearing from 2500 to 3300 cm⁻¹.[5][6] This band often overlaps with C-H stretching signals.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the tert-butyl group.

-

C=O Stretch: This is a critical region. Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears as a strong, sharp band around 1710-1760 cm⁻¹.[5] The carbamate C=O of the Boc group will also be a strong band, usually at a slightly lower wavenumber, around 1690-1740 cm⁻¹. The exact positions can be influenced by conjugation and hydrogen bonding.

-

C-O Stretch: A strong band between 1210-1320 cm⁻¹ is expected for the C-O single bond of the carboxylic acid.[5]

Mass Spectrometry (MS)

In mass spectrometry, the compound (MW = 211.21) will show a molecular ion peak corresponding to its mass.

-

Molecular Ion: [M+H]⁺ at m/z 212 or [M+Na]⁺ at m/z 234 in ESI positive mode.

-

Key Fragmentation: A characteristic fragmentation pattern involves the loss of components of the Boc group. A prominent peak corresponding to the loss of isobutylene (56 Da) to give [M-56+H]⁺ at m/z 156 is highly probable. Another common fragmentation is the loss of the entire tert-butyl group (57 Da) resulting in a fragment at m/z 154, or the loss of CO₂ (44 Da) from the carboxylic acid.

Experimental Protocol: Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range typically signifies a high-purity compound. The following protocol describes a self-validating method for its determination.

Causality: The choice of a capillary-based method with a slow heating ramp is crucial. Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously wide and high melting range. The use of a finely ground, dry powder ensures uniform heat transfer within the sample.

Methodology: Digital Melting Point Apparatus

-

Sample Preparation:

-

Ensure the 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid sample is completely dry and free of solvent.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Finely grind the solid into a powder using a spatula. This ensures efficient and uniform packing.

-

Tamp the open end of a capillary tube into the powder until a small amount (2-3 mm height) of sample enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set a plateau temperature approximately 10-15 °C below the expected melting point. If unknown, a rapid preliminary run can be performed to get an estimate.

-

Set the ramp rate to a slow value, typically 1-2 °C per minute. This is the most critical parameter for accuracy.

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Start the heating program.

-

Observe the sample through the magnifying viewer.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

-

Validation and Repetition:

-

Perform the measurement in triplicate to ensure reproducibility. The recorded ranges should agree within 1-2 °C.

-

If the melting range is broad (>3 °C), it may indicate the presence of impurities.

-

Caption: Workflow for accurate melting point determination.

Conclusion

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a solid compound whose utility in synthesis is underpinned by its distinct physical properties. Its predicted solubility in common organic solvents facilitates its use in a wide range of reaction conditions. The spectroscopic characteristics, particularly the unique signals in NMR for the Boc and pyrrole moieties and the strong characteristic bands in IR for the dual carbonyl and hydroxyl groups, provide clear and reliable methods for its identification and quality control. While some experimental data like a precise melting point are not widely documented, the predictive data and standardized characterization protocols outlined in this guide offer a robust framework for scientists to effectively utilize this important chemical intermediate.

References

-

ChemSynthesis. (n.d.). N-Boc-pyrrole - 5176-27-2, C9H13NO2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13978712, 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxylic acid - Mass spectrum (electron ionization). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxylic acid - IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 268472, 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

The Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Pyrrole-2-carboxylic acid (FDB023340). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12473, Pyrrole-2-Carboxylic Acid. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(T-BOC)PYRROLE-2-BORONIC ACID. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxylic acid - Phase change data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734321, 1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid. Retrieved from [Link]

-

ResearchGate. (2009). N-(pyrrole-2-carboxyl) glycine a diagnostic marker of hyperprolinaemia type II: Mass spectra of trimethylsilyl derivatives. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | C10H13NO4 | CID 13978712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 135884-31-0 Cas No. | 1H-Pyrrole-2-boronic acid, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid chemical structure and analysis

An In-depth Technical Guide to 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Introduction

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, commonly referred to as N-Boc-pyrrole-2-carboxylic acid, is a pivotal heterocyclic building block in modern organic synthesis. Its structure combines a pyrrole ring, a versatile aromatic scaffold found in numerous natural products and pharmaceuticals, with two key functional groups: a carboxylic acid at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1][2] This strategic combination makes it an invaluable intermediate for the synthesis of complex molecules.

The Boc group provides a crucial element of control, masking the reactivity of the pyrrole nitrogen under many reaction conditions while being readily removable under mild acidic treatment.[3] This allows for selective functionalization at other positions of the pyrrole ring or modification of the carboxylic acid group. Consequently, this compound serves as a precursor for a wide range of derivatives, including amides, esters, and more complex heterocyclic systems, which are explored in drug discovery and materials science.[4][5][6] This guide provides a comprehensive overview of its structure, synthesis, analysis, and applications for researchers and scientists in the field.

Molecular Structure and Physicochemical Properties

The molecular architecture of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is foundational to its chemical behavior. The molecule consists of a five-membered aromatic pyrrole ring. A carboxylic acid (-COOH) group is attached to the carbon at position 2, and a tert-butoxycarbonyl (Boc) group is attached to the nitrogen at position 1. The electron-withdrawing nature of both the carboxylic acid and the Boc group influences the reactivity of the pyrrole ring.

Caption: 2D Chemical Structure of the title compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid | [1] |

| Common Names | 1-Boc-1H-pyrrole-2-carboxylic acid, N-Boc-pyrrole-2-carboxylic acid | [1] |

| CAS Number | 117657-40-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1] |

| Molecular Weight | 211.21 g/mol | [1] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 208 °C (decomposes) | [7] |

| Solubility | Soluble in chloroform, ethyl acetate | [8] |

Synthesis and Purification

The most common and efficient synthesis of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid involves the N-protection of commercially available pyrrole-2-carboxylic acid. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source.

Causality of Experimental Choices

-

Starting Material: Pyrrole-2-carboxylic acid is an ideal precursor as it already contains the required carboxylic acid functionality at the 2-position.[2][9]

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

-

Catalyst/Base: A base such as 4-dimethylaminopyridine (DMAP) or a tertiary amine (e.g., triethylamine) is often used to catalyze the reaction.[3] The base deprotonates the pyrrole nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of Boc₂O.

-

Solvent: An aprotic solvent like acetonitrile (MeCN) or tetrahydrofuran (THF) is typically chosen to dissolve the reactants without interfering with the reaction mechanism.[3]

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: N-Boc Protection

-

Preparation: To a solution of pyrrole-2-carboxylic acid (1.0 eq) in acetonitrile, add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in acetonitrile dropwise over 30 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[10]

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

Spectroscopic and Chromatographic Analysis

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected signals in ¹H and ¹³C NMR spectra are highly characteristic. Based on the structure of the parent compound, pyrrole-2-carboxylic acid, the addition of the N-Boc group induces predictable shifts.[11][12]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | ~10-12 | broad singlet | 1H | -COOH |

| Pyrrole H5 | ~7.3-7.5 | dd | 1H | C₅-H |

| Pyrrole H3 | ~7.0-7.2 | dd | 1H | C₃-H |

| Pyrrole H4 | ~6.2-6.4 | dd | 1H | C₄-H |

| Boc Group | ~1.6 | singlet | 9H | -C(CH₃)₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carboxylic Acid C=O | ~165-170 | -COOH | ||

| Boc Group C=O | ~148-150 | N-C=O | ||

| Pyrrole C2 | ~128-130 | C₂-COOH | ||

| Pyrrole C5 | ~123-125 | C₅ | ||

| Pyrrole C3 | ~118-120 | C₃ | ||

| Pyrrole C4 | ~110-112 | C₄ | ||

| Boc Quaternary C | ~84-86 | -C(CH₃)₃ | ||

| Boc Methyl C | ~28 | -C(CH₃)₃ |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by strong carbonyl and hydroxyl absorptions.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape | Source |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | [13][14] |

| C-H Stretch (Aromatic/Alkyl) | 3100 - 2850 | Medium, Sharp | [14] |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong, Sharp | [13] |

| C=O Stretch (Boc Carbonyl) | ~1725 | Strong, Sharp | |

| C-N Stretch (Pyrrole Ring) | ~1300 - 1200 | Medium | |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium | [13] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this molecule, Electrospray Ionization (ESI) is a common technique.

-

Molecular Ion: The expected [M-H]⁻ peak in negative ion mode would be at m/z 210. The [M+H]⁺ peak in positive ion mode would be at m/z 212.

-

Key Fragmentation: A characteristic fragmentation pattern for Boc-protected compounds is the loss of the tert-butyl group ([M-57]⁺) or isobutylene ([M-56]⁺). The loss of carbon dioxide ([M-44]) from the carboxylic acid is also a common fragmentation pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is typically employed.

Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Gradient: Start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Applications in Organic Synthesis and Drug Development

The utility of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid stems from its role as a functionalized building block.

-

Peptide and Amide Synthesis: The carboxylic acid group is readily activated (e.g., using coupling reagents like TBTU or EDCI) for amide bond formation with various amines.[10] This allows for its incorporation into peptide-like structures or the synthesis of novel carboxamide derivatives with potential biological activity.[4]

-

Synthesis of Fused Heterocycles: The pyrrole ring can serve as a scaffold for constructing more complex, fused heterocyclic systems. After manipulation of the carboxylic acid, the Boc group can be removed to allow for further reactions at the nitrogen atom.

-

Precursor for Bioactive Molecules: Pyrrole-2-carboxylic acid itself is a fragment found in many natural products and bioactive compounds.[6][16] The N-Boc protected version provides a synthetically tractable entry point for the synthesis of these complex targets and their analogs in drug discovery programs.

Conclusion

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a compound of significant strategic importance in synthetic chemistry. Its well-defined structure, accessible synthesis, and the orthogonal reactivity of its functional groups make it a highly valuable and versatile intermediate. The robust analytical methods available for its characterization ensure its quality and suitability for multi-step syntheses. For researchers in drug development and materials science, a thorough understanding of this building block opens pathways to a vast chemical space of novel pyrrole-containing molecules.

References

-

PubChem. 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Laudage, T., et al. (2024). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ChemSusChem. [Link]

-

Almena, I., et al. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Synthesis, 2001(01), 46-48. [Link]

-

Biological Magnetic Resonance Bank. Pyrrole-2-carboxylic Acid. BMRB entry bmse000357. [Link]

-

ChemBK. N-Boc-Pyrrole-2-Boronic Acid. [Link]

-

Pham, T. T., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Molbase. (2S)-1-[(TERT-BUTOXY)CARBONYL]-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID. [Link]

-

NIST WebBook. 1H-Pyrrole-2-carboxylic acid - IR Spectrum. [Link]

-

NIST WebBook. 1H-Pyrrole-2-carboxylic acid - Mass spectrum. [Link]

-

PubChem. 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Pyrrole-2-Carboxylic Acid. National Center for Biotechnology Information. [Link]

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

-

LookChem. N-Boc-pyrrole. [Link]

-

Human Metabolome Database. Pyrrole-2-carboxylic acid (HMDB0004230). [Link]

-

PubChem. 1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid. National Center for Biotechnology Information. [Link]

-

NIST WebBook. 1H-Pyrrole-2-carboxylic acid. [Link]

-

Friedrichs, J. J., et al. (2024). Synthesis of N‐substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. CoLab. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

-

Friedrichs, J. J., et al. (2022). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. ChemSusChem. [Link]

-

Chemistry LibreTexts. (2019). 12.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Appretech Scientific Limited. (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid. [Link]

-

SpectraBase. Pyrrole-2-carboxylic acid - [1H NMR]. [Link]

-

MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank. [Link]

-

ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. [Link]

-

National Center for Biotechnology Information. (2018). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy... PubMed Central. [Link]

Sources

- 1. 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | C10H13NO4 | CID 13978712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. vlifesciences.com [vlifesciences.com]

- 5. Synthesis of N‐substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles | CoLab [colab.ws]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pyrrole-2-carboxylic Acid | 634-97-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. bmse000357 Pyrrole-2-carboxylic Acid at BMRB [bmrb.io]

- 12. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

An In-Depth Technical Guide to N-Boc-Pyrrole-2-Carboxylic Acid: A Cornerstone for Innovative Drug Design

For Immediate Release

[City, State] – January 13, 2026 – In the intricate world of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. Among these, N-Boc-pyrrole-2-carboxylic acid has emerged as a pivotal scaffold, offering a unique combination of structural rigidity and synthetic versatility. This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of this key molecule, from its fundamental properties to its advanced applications.

Core Compound Specifications

N-Boc-pyrrole-2-carboxylic acid, systematically known as 1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, is a protected form of pyrrole-2-carboxylic acid. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances its stability and modulates its reactivity, making it an invaluable tool in multi-step organic syntheses.

| Property | Value | Source |

| CAS Number | 117657-40-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1] |

| Molecular Weight | 211.21 g/mol | [1] |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid | [1] |

| Synonyms | 1-BOC-1H-pyrrole-2-carboxylic acid, N-Boc-pyrrole-2-carboxylic acid | [1] |

The Synthetic Blueprint: A Tale of Two Steps

The synthesis of N-Boc-pyrrole-2-carboxylic acid is a testament to the elegance and efficiency of modern organic chemistry. The most common and logical pathway involves a two-step process: the protection of the pyrrole nitrogen followed by a regioselective carboxylation.

Step 1: N-Protection - Shielding the Reactive Core

The initial and critical step is the introduction of the Boc protecting group onto the nitrogen atom of a suitable pyrrole precursor. This is typically achieved by reacting pyrrole-2-carboxylic acid or its ester derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The Boc group serves to deactivate the pyrrole ring towards unwanted side reactions and directs subsequent functionalization to the desired position.

Caption: Workflow for the N-protection of a pyrrole precursor.

Step 2: Carboxylation - Installing the Key Functionality

With the nitrogen atom protected, the second step involves the introduction of the carboxylic acid group at the C2 position of the pyrrole ring. This is often accomplished through a directed ortho-metalation (DoM) strategy. The N-Boc group facilitates the deprotonation of the adjacent C2 position by a strong base, such as n-butyllithium (n-BuLi), to form a lithiated intermediate. This intermediate is then quenched with carbon dioxide (CO₂) to yield the desired carboxylic acid after an acidic workup.

Caption: Carboxylation of the N-Boc-pyrrole intermediate.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for the synthesis of N-Boc-pyrrole-2-carboxylic acid, grounded in established chemical principles.

Materials:

-

Pyrrole-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Carbon dioxide (dry ice or gas)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

N-Boc Protection:

-

To a solution of pyrrole-2-carboxylic acid (1 equivalent) in anhydrous THF, add DMAP (catalytic amount) and Boc₂O (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the N-Boc-pyrrole intermediate, which can often be used in the next step without further purification.

-

-

Carboxylation:

-

Dissolve the N-Boc-pyrrole intermediate (1 equivalent) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-BuLi (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Quench the reaction by adding an excess of crushed dry ice or by bubbling CO₂ gas through the solution.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Add water and acidify the mixture to a pH of approximately 2-3 with dilute aqueous HCl.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure N-Boc-pyrrole-2-carboxylic acid.

-

The Role of N-Boc-Pyrrole-2-Carboxylic Acid in Drug Discovery

The unique structural features of N-Boc-pyrrole-2-carboxylic acid make it a highly sought-after building block in medicinal chemistry. The pyrrole ring serves as a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding and π-stacking interactions with biological targets. The carboxylic acid functionality provides a handle for further synthetic modifications, such as amide bond formation, and can also act as a key pharmacophoric element.

Key Applications:

-

Peptide Synthesis: As a protected amino acid analogue, it can be incorporated into peptide chains to create peptidomimetics with enhanced stability and novel biological activities. The Boc group is a well-established protecting group in peptide synthesis, allowing for controlled, stepwise assembly of complex peptide structures.[2][3][4][5][6]

-

Enzyme Inhibitors: The pyrrole-2-carboxamide scaffold, derived from N-Boc-pyrrole-2-carboxylic acid, has been identified as a potent inhibitor of various enzymes, including mycobacterial membrane protein large 3 (MmpL3), a key target for anti-tuberculosis drug development.[7]

-

Scaffold for Bioactive Molecules: This compound serves as a versatile starting material for the synthesis of a wide range of heterocyclic compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory agents. The carboxylic acid moiety is a common feature in many pharmaceuticals, contributing to their solubility and binding affinity.[8][9][10]

Spectroscopic Characterization

The identity and purity of synthesized N-Boc-pyrrole-2-carboxylic acid are confirmed through standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the protons on the pyrrole ring, typically in the aromatic region (δ 6-7 ppm), and a singlet for the nine equivalent protons of the tert-butyl group of the Boc protector around δ 1.5 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid (typically in the range of δ 150-170 ppm), as well as signals for the carbons of the pyrrole ring and the tert-butyl group.

Conclusion

N-Boc-pyrrole-2-carboxylic acid stands as a testament to the power of strategic molecular design in modern drug discovery. Its straightforward synthesis, coupled with its inherent versatility as a synthetic building block, ensures its continued prominence in the quest for novel and effective therapeutics. This guide provides a foundational understanding of this critical molecule, empowering researchers to leverage its full potential in their scientific endeavors.

References

A comprehensive list of references will be provided in the full whitepaper.

Sources

- 1. 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | C10H13NO4 | CID 13978712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. [PDF] Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid from pyrrole-2-carboxylic acid. The document delves into the mechanistic rationale, provides a detailed and validated experimental protocol, and offers insights into process optimization and troubleshooting. The strategic protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group is a critical transformation in organic synthesis, enabling the selective functionalization of pyrrole-based scaffolds in the development of pharmaceuticals and advanced materials.

Introduction: The Strategic Importance of N-Protection in Pyrrole Chemistry

Pyrrole-2-carboxylic acid is a heterocyclic building block of significant interest, appearing in the core structure of numerous natural products and pharmacologically active compounds.[1][2] Its utility in multi-step organic synthesis, however, is often complicated by the reactivity of the pyrrole N-H bond. To achieve selective transformations at other positions of the molecule, such as the carboxylic acid group or the pyrrole ring itself, temporary protection of the nitrogen atom is essential.

The tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection due to its robust stability across a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenation, and organometallic reactions) and its clean, facile removal under mild acidic conditions.[3][4] The introduction of the electron-withdrawing Boc group also modulates the reactivity of the pyrrole ring, enhancing its stability and influencing the regioselectivity of subsequent reactions.[5][6]

This guide provides a detailed examination of the synthesis of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a key intermediate for advanced synthetic applications. We will explore the underlying chemical principles and provide a field-proven protocol for its efficient preparation.

Mechanistic Rationale: Overcoming the Selectivity Challenge

The primary challenge in the direct N-Boc protection of pyrrole-2-carboxylic acid lies in the presence of two acidic protons: the carboxylic acid proton (-COOH) and the pyrrole N-H proton. The carboxylic acid is substantially more acidic and will be deprotonated preferentially by a base. The core of a successful synthesis is to achieve selective N-acylation in the presence of the more acidic carboxyl group.

The reaction proceeds via the acylation of the pyrrole nitrogen with di-tert-butyl dicarbonate (Boc₂O). While this reaction can occur with poorly nucleophilic amines, it is often slow.[7] The use of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is crucial for an efficient transformation.[8]

The Catalytic Role of DMAP

The DMAP-catalyzed mechanism enhances the electrophilicity of the Boc group, facilitating the reaction even with the weakly nucleophilic pyrrole nitrogen.

-

Activation of Boc Anhydride: DMAP, a highly nucleophilic catalyst, attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This step forms a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate and releases a tert-butoxide anion and carbon dioxide.

-

Nucleophilic Attack: The pyrrole nitrogen atom, even with its low basicity, attacks the activated carbonyl carbon of the pyridinium intermediate.

-

Catalyst Regeneration: The bond between the carbonyl carbon and the DMAP nitrogen cleaves, yielding the N-Boc protected pyrrole and regenerating the DMAP catalyst, allowing it to re-enter the catalytic cycle.

This catalytic pathway provides a low-energy route for the reaction, enabling it to proceed efficiently at room temperature.

Caption: Fig. 1: DMAP Catalytic Cycle for Boc Protection

Validated Experimental Protocol

This protocol is adapted from established procedures for the N-Boc protection of pyrrole derivatives.[9] It is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Pyrrole-2-carboxylic acid | ≥98% | Sigma-Aldrich | Starting material. |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Acros Organics | Acylating agent. |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Alfa Aesar | Catalyst. |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |

| 1 M Hydrochloric Acid (HCl) | Aqueous | J.T. Baker | For aqueous wash. |

| Brine (Saturated NaCl) | Aqueous | Lab Prepared | For aqueous wash. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | Drying agent. |

| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |

3.2. Experimental Workflow

Caption: Fig. 2: Experimental Workflow Diagram

3.3. Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrrole-2-carboxylic acid (5.55 g, 50.0 mmol, 1.0 equiv.).

-

Dissolution: Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition: To the resulting solution, add di-tert-butyl dicarbonate (Boc₂O) (12.0 g, 55.0 mmol, 1.1 equiv.) followed by 4-(dimethylamino)pyridine (DMAP) (0.61 g, 5.0 mmol, 0.1 equiv.).

-

Reaction: Seal the flask under a nitrogen atmosphere and stir the reaction mixture at room temperature (20-25 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours. The product spot should be visible under UV light and will have a higher Rf value than the polar starting material.

-

Work-up - Quenching: Once the reaction is complete, quench by adding 50 mL of deionized water.

-

Work-up - Solvent Removal & Extraction: Remove the acetonitrile under reduced pressure using a rotary evaporator. Acidify the remaining aqueous layer to a pH of approximately 2-3 with 1 M HCl. Extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Work-up - Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a solid.

-

Purification: The crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure product.

3.4. Quantitative Data Summary

| Parameter | Value | Notes |

| Starting Material | 5.55 g (50.0 mmol) | Pyrrole-2-carboxylic acid (MW: 111.10 g/mol ) |

| Boc₂O | 12.0 g (55.0 mmol) | 1.1 equivalents |

| DMAP | 0.61 g (5.0 mmol) | 0.1 equivalents (catalytic) |

| Solvent Volume | 100 mL | Acetonitrile |

| Reaction Temperature | 20-25 °C | Room Temperature |

| Reaction Time | 12-24 hours | Monitor by TLC for completion |

| Expected Product Yield | 80-95% | 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid (MW: 211.22 g/mol ) |

| Theoretical Max. Yield | 10.56 g | Based on 50.0 mmol of starting material |

Optimization and Troubleshooting

| Potential Issue | Probable Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time.2. Deactivated catalyst.3. Low quality or wet reagents/solvent. | 1. Allow the reaction to stir for a longer period (up to 36 hours), monitoring by TLC.2. Use fresh, high-purity DMAP.3. Ensure all reagents are pure and the solvent is strictly anhydrous. |

| Low Yield | 1. Inefficient extraction during work-up.2. Product loss during purification. | 1. Ensure the aqueous phase is sufficiently acidified (pH 2-3) before extraction to protonate the carboxylate, making it soluble in the organic layer.2. Perform additional extractions (e.g., 5x instead of 3x).3. Optimize the chromatography or recrystallization conditions. |

| Presence of Side Products | 1. Reaction temperature too high.2. Formation of mixed anhydride. | 1. Maintain strict temperature control at 20-25°C.2. The described work-up with mild acid and water should hydrolyze any unstable mixed anhydride byproducts. Ensure the work-up is performed promptly after the reaction is complete. |

Safety and Handling

-

Di-tert-butyl dicarbonate (Boc₂O): Irritant. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

-

4-(Dimethylamino)pyridine (DMAP): Highly toxic and corrosive. Can be absorbed through the skin. Wear appropriate gloves (nitrile is insufficient for prolonged contact; use thicker butyl rubber or Viton gloves), lab coat, and eye protection.

-

Acetonitrile (MeCN): Flammable liquid and vapor. Toxic if inhaled, swallowed, or in contact with skin. Handle exclusively in a fume hood.

-

General Precautions: Perform the entire procedure in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves.

Conclusion

The DMAP-catalyzed N-Boc protection of pyrrole-2-carboxylic acid is an efficient and reliable method for synthesizing a versatile building block for organic and medicinal chemistry. By understanding the catalytic mechanism and adhering to a validated protocol, researchers can consistently obtain high yields of the desired product. Careful attention to the quality of reagents, anhydrous conditions, and proper work-up procedures are paramount to achieving success in this pivotal synthetic transformation.

References

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.

- Dual protection of amino functions involving Boc. (2013). RSC Publishing.

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). The Journal of Organic Chemistry. [Link]

-

Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. (n.d.). ResearchGate. [Link]

-

Di-tert-butyl dicarbonate - Wikipedia. (n.d.). Wikipedia. [Link]

-

Protection of Poorly Nucleophilic Pyrroles. (2007). ResearchGate. [Link]

-

Pyrrole-2-carboxylic acid - Wikipedia. (n.d.). Wikipedia. [Link]

-

Pyrrole-2-carboxylic acid. (n.d.). Bioaustralis Fine Chemicals. [Link]

-

Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic Acid

Introduction: The Structural Elucidation of a Key Synthetic Building Block

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, often abbreviated as Boc-pyrrole-2-carboxylic acid, is a pivotal intermediate in the synthesis of complex heterocyclic molecules. Its utility in medicinal chemistry and drug development is significant, where it serves as a versatile scaffold for constructing pyrrole-containing bioactive compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances its stability and solubility in organic solvents, while the carboxylic acid moiety at the 2-position provides a reactive handle for further chemical transformations.

Accurate and unambiguous structural verification of this compound is paramount to ensure the integrity of multi-step synthetic pathways. This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. As a self-validating system, the congruence of data from these orthogonal techniques provides a high degree of confidence in the material's identity and purity.

Molecular Structure and Atom Numbering

A clear assignment of spectroscopic signals begins with a defined molecular structure. The following diagram illustrates the numbering convention used for the interpretation of NMR data throughout this guide.

Caption: Molecular structure of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for elucidating the proton environment of an organic molecule. The spectrum of this compound is distinguished by signals from the pyrrole ring protons and the large singlet from the tert-butyl group.

Data Summary and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H5 | ~7.2 - 7.4 | dd | 1H | J₅,₄ ≈ 3.0, J₅,₃ ≈ 1.5 |

| H3 | ~6.8 - 7.0 | dd | 1H | J₃,₄ ≈ 3.5, J₃,₅ ≈ 1.5 |

| H4 | ~6.2 - 6.3 | t | 1H | J₄,₃ ≈ 3.5, J₄,₅ ≈ 3.0 |

| Boc-(CH₃)₉ | ~1.5 - 1.6 | s | 9H | - |

| COOH | > 10 (variable) | br s | 1H | - |

Expertise & Experience: Causality Behind the Chemical Shifts

-

Pyrrole Ring Protons (H3, H4, H5): The protons on the pyrrole ring appear in the aromatic region, but at a relatively higher field (lower ppm) compared to benzene. This is due to the π-electron-rich nature of the five-membered heteroaromatic ring. The specific ordering of the signals (H5 > H3 > H4) is a result of the combined electronic effects of the nitrogen atom, the electron-withdrawing carboxylic acid at C2, and the Boc group at N1. The C5 proton (H5) is adjacent to the nitrogen atom and experiences the most deshielding, thus appearing furthest downfield. The C4 proton (H4) is least affected by the deshielding groups and appears at the highest field. The signals are split into doublets of doublets (dd) or a triplet (t) due to coupling with their neighbors on the ring.[1]

-

Tert-butyl Protons (Boc): The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a large, sharp singlet. Its upfield position (~1.5 ppm) is characteristic of shielded alkyl protons.

-

Carboxylic Acid Proton (COOH): The acidic proton is highly deshielded and typically appears as a broad singlet far downfield (>10 ppm). Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2]

Experimental Protocol: A Self-Validating Workflow

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Rationale: DMSO-d₆ is often preferred as it can better solubilize the carboxylic acid and allows for the observation of the acidic COOH proton, which might exchange with trace water in CDCl₃.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

-

Acquisition: Acquire a standard ¹H spectrum with a 90° pulse and a relaxation delay of at least 2 seconds. Rationale: A sufficient relaxation delay ensures quantitative integration, which is a key validation step. The integrated ratio of the pyrrole protons to the Boc protons should be 3:9 (or 1:3).

-

Validation Check (D₂O Exchange): After the initial spectrum is acquired, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. Rationale: The broad COOH signal will disappear or significantly diminish upon D₂O exchange, confirming its assignment. This is a critical self-validation step.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides direct information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.

Data Summary and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C6 (COOH) | ~160 - 165 |

| C7 (Boc C=O) | ~148 - 150 |

| C5 | ~125 - 127 |

| C2 | ~123 - 125 |

| C3 | ~118 - 120 |

| C4 | ~110 - 112 |

| C9 (Boc C(CH₃)₃) | ~84 - 86 |

| C10 (Boc CH₃) | ~27 - 29 |

Expertise & Experience: Rationale for Carbon Assignments

-

Carbonyl Carbons (C6, C7): The two carbonyl carbons are the most deshielded and appear furthest downfield. The carboxylic acid carbonyl (C6) is typically found in the 160-180 ppm range, while the carbamate carbonyl (C7) of the Boc group is slightly more shielded, appearing around 150 ppm.[3][4]

-

Pyrrole Ring Carbons (C2, C3, C4, C5): These sp²-hybridized carbons appear in the aromatic region (110-130 ppm). C5 is typically the most downfield due to its proximity to the nitrogen. C2, being directly attached to the carboxylic acid, is also significantly downfield. C4 is expected to be the most upfield of the ring carbons.[5]

-

Boc Group Carbons (C9, C10): The quaternary carbon (C9) of the tert-butyl group, being attached to an oxygen atom, is deshielded and appears around 85 ppm. The three equivalent methyl carbons (C10) are shielded and give a strong signal in the aliphatic region around 28 ppm.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

DEPT (Optional but Recommended): Perform DEPT-135 and DEPT-90 experiments. Rationale: These experiments are crucial for validation. A DEPT-135 spectrum will show CH₃ and CH carbons as positive signals and CH₂ carbons as negative signals. A DEPT-90 spectrum will only show CH carbons. This allows for the unambiguous assignment of C3, C4, and C5 (CH carbons) and C10 (CH₃ carbons), confirming the overall structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Data Summary and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | The very broad nature of this band is the hallmark of the hydrogen-bonded dimer of a carboxylic acid.[6] |

| ~2980 | C-H stretch (Aliphatic) | Medium | Corresponds to the C-H bonds of the tert-butyl group. Often seen superimposed on the broad O-H band. |

| ~1740-1760 | C=O stretch (Boc group) | Strong, Sharp | The carbonyl of the tert-butoxycarbonyl protecting group. |

| ~1680-1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl of the carboxylic acid, typically at a lower wavenumber than the Boc carbonyl due to conjugation with the pyrrole ring and hydrogen bonding.[7] |

| ~1210-1320 | C-O stretch | Strong | A combination of C-O stretching modes from both the carboxylic acid and the ester-like Boc group.[6] |

Experimental Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, lower the anvil to press the sample against the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Validation: The presence of the extremely broad O-H stretch from 2500-3300 cm⁻¹ combined with the two distinct C=O stretches is a definitive fingerprint for this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity.

Data Summary and Fragmentation Pathway

For a compound like this, Electrospray Ionization (ESI) is a common technique, which would typically show the molecular ion plus or minus a proton. Electron Ionization (EI) would be more likely to induce fragmentation. A key fragmentation pathway involves the characteristic loss of the Boc group or its components.

| m/z (Mass/Charge Ratio) | Proposed Identity |

| 212.0761 | [M+H]⁺ (Calculated for C₁₀H₁₄NO₄⁺) |

| 210.0615 | [M-H]⁻ (Calculated for C₁₀H₁₂NO₄⁻) |

| 156.0504 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 112.0393 | [M+H - Boc]⁺ or [Pyrrole-COOH+H]⁺ (Loss of Boc group) |

| 68.0344 | [Pyrrole+H]⁺ (Loss of Boc and COOH) |

Expertise & Experience: The Logic of Fragmentation

The tert-butoxycarbonyl group is thermally labile and prone to fragmentation. A common pathway involves the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which then readily decarboxylates (loss of CO₂, 44 Da). The total loss is 100 Da, corresponding to the entire Boc carbonyl and tert-butyl group. Another major fragmentation would be the loss of the entire carboxylic acid group (45 Da).

Fragmentation Workflow

Caption: Plausible ESI fragmentation pathway for the target molecule.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. Calibrate the instrument immediately prior to analysis.

-

Acquisition: Infuse the sample solution directly into the ion source. Acquire spectra in both positive and negative ion modes.

-

Validation: The primary validation is the observation of an ion with a mass-to-charge ratio that matches the calculated exact mass of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule to within 5 ppm. The observed fragmentation pattern should be consistent with the known chemical structure.

References

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

NIST. 1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Lombardo, D. IR: carboxylic acids. UCLA Web Hosting. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Indian Institute of Technology Delhi. 13C NMR spectroscopy. NPTEL. Available at: [Link]

-

Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Starkey, L. S. 1H NMR Chemical Shifts. Chemistry Connected. Available at: [Link]

Sources

- 1. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]

- 2. chemistryconnected.com [chemistryconnected.com]

- 3. compoundchem.com [compoundchem.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR [m.chemicalbook.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]

The Versatile Synthon: A Technical Guide to 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic Acid in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Protected Pyrrole Building Block

In the intricate tapestry of natural product synthesis, the pyrrole ring stands as a ubiquitous and vital motif, forming the core of numerous biologically active compounds, from marine alkaloids to potent anti-cancer agents.[1][2] The successful construction and functionalization of this electron-rich heterocycle are often pivotal to the overall success of a synthetic campaign. Within the synthetic chemist's toolkit, 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid has emerged as a preeminent starting material. Its strategic design, incorporating a readily cleavable Boc protecting group on the nitrogen and a carboxylic acid handle at the 2-position, offers a unique combination of stability, reactivity, and versatility that streamlines complex synthetic pathways.

This technical guide delves into the multifaceted applications of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid in the synthesis of natural products. We will explore its preparation, key chemical transformations, and its role in the construction of complex molecular architectures, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, also known as 1-Boc-pyrrole-2-carboxylic acid, is a white to off-white solid with a molecular weight of 211.21 g/mol .[3] It is typically stable under standard laboratory conditions and is soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₄ | [3] |

| Molecular Weight | 211.21 g/mol | [3] |

| Appearance | White to off-white powder | |

| CAS Number | 117657-40-6 | [3] |

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.

Preparation of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic Acid

The most common and efficient method for the preparation of the title compound involves the protection of commercially available pyrrole-2-carboxylic acid. The Boc group serves to deactivate the pyrrole ring towards unwanted side reactions and prevents N-H deprotonation under basic conditions.

Experimental Protocol: Boc Protection of Pyrrole-2-carboxylic Acid

Materials:

-

Pyrrole-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of pyrrole-2-carboxylic acid (1.0 eq) in acetonitrile or dichloromethane, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid as a white solid.

Key Synthetic Transformations and Applications in Natural Product Synthesis

The utility of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid in natural product synthesis stems from its ability to undergo a variety of key transformations with high efficiency and selectivity.

Amide Bond Formation: Gateway to Pyrrole-Containing Amides

The carboxylic acid functionality at the C2 position is a versatile handle for the construction of amide bonds, a common linkage in many marine natural products.[1] Standard peptide coupling reagents can be employed to couple 1-Boc-pyrrole-2-carboxylic acid with a wide range of amines, including sensitive and sterically hindered substrates.

The choice of coupling reagent is critical and depends on the nature of the amine coupling partner. For simple, unhindered amines, carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are often sufficient.[4] For more challenging couplings involving electron-deficient or sterically hindered amines, more potent activating agents such as HATU or T3P may be required to achieve high yields and minimize side reactions.[5][6] The base used, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA) or pyridine, is crucial for neutralizing the acid generated during the reaction and preventing epimerization of chiral centers in the amine partner.[5]

Materials:

-

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in DMF or CH₂Cl₂.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (2.0 eq) followed by EDC (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

This amide coupling strategy is central to the synthesis of numerous marine alkaloids, such as the longamides and oroidin alkaloids, which feature a pyrrole-2-carboxamide core structure.[1]

Caption: Amide coupling workflow for marine alkaloid synthesis.

Decarboxylation: Accessing 2-Unsubstituted and 2-Functionalized Pyrroles

The carboxylic acid group can be strategically removed through decarboxylation to generate N-Boc-pyrrole, which can then be further functionalized at the 2-position. This transformation is typically achieved under thermal or acid-catalyzed conditions.[7][8][9]

The acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid is believed to proceed through protonation of the pyrrole ring, which facilitates the departure of carbon dioxide.[7] The reaction often involves the addition of water to the carboxyl group.[8] The choice of conditions can be tuned to favor either simple decarboxylation or a decarboxylative coupling with another reaction partner.

Materials:

-

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

-

High-boiling solvent (e.g., quinoline, diphenyl ether)

-

Copper powder (catalyst, optional)

Procedure:

-

Suspend 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid in a high-boiling solvent.

-

Add a catalytic amount of copper powder (optional, can facilitate the reaction).

-

Heat the mixture to a high temperature (typically 180-220 °C) and monitor the evolution of CO₂.

-

Maintain the temperature until gas evolution ceases.

-

Cool the reaction mixture and purify by distillation or chromatography to isolate N-Boc-pyrrole.

Caption: Decarboxylation and subsequent functionalization of the pyrrole core.

Conversion to Other Functional Groups

The carboxylic acid of 1-Boc-pyrrole-2-carboxylic acid can be readily converted into a variety of other functional groups, further expanding its synthetic utility.

-

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This alcohol can then participate in a range of subsequent reactions.

-

Conversion to Ketones: Reaction of the carboxylic acid with organometallic reagents such as organolithiums or Grignard reagents can lead to the formation of ketones.

-

Conversion to Boronic Acids: The carboxylic acid can be converted to the corresponding boronic acid (N-Boc-pyrrole-2-boronic acid), a key substrate for Suzuki cross-coupling reactions to form C-C bonds with aryl or vinyl halides.[10]

Conclusion: A Cornerstone for Pyrrole-Containing Natural Product Synthesis

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid stands as a testament to the power of strategic molecular design in organic synthesis. Its inherent stability, coupled with the versatile reactivity of its carboxylic acid and the reliable protection afforded by the Boc group, makes it an invaluable building block for the construction of a diverse array of complex natural products. By mastering the key transformations of this synthon—amide coupling, decarboxylation, and functional group interconversion—researchers can unlock efficient and elegant pathways to novel and biologically significant molecules. The protocols and insights provided in this guide aim to facilitate the broader application of this powerful tool in the ongoing quest for new medicines and a deeper understanding of the chemistry of life.

References

- Banwell, M. G., & Lan, P. (2018).

-

General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Recent Achievements in Total Synthesis for Integral Structural Revisions of Marine Natural Products. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Synthesis of natural products containing the pyrrolic ring. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 12, 2026, from [Link]

-

Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

-

Synthesis of natural products containing the pyrrolic ring. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

- Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. (2021). Mar. Drugs, 19(4), 203.

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2.... (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. (n.d.). University of Cambridge. Retrieved January 12, 2026, from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

-

Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). (n.d.). HMDB. Retrieved January 12, 2026, from [Link]

-

Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

1-(T-BOC)PYRROLE-2-BORONIC ACID. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Synthesis of natural products containing the pyrrolic ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | C10H13NO4 | CID 13978712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

Reactivity of the pyrrole ring in N-Boc-pyrrole-2-carboxylic acid

An In-Depth Technical Guide to the Reactivity of the Pyrrole Ring in N-Boc-pyrrole-2-carboxylic Acid

Abstract